molecular formula C12H12N6O B2848023 N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034589-38-1

N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2848023
CAS No.: 2034589-38-1
M. Wt: 256.269
InChI Key: ULMJJKDGPBDBJQ-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]imidazole ring fused with a triazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the reaction of 1-methyl-1H-benzo[d]imidazole-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with a suitable triazole precursor.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups, such as converting nitro groups to amino groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may utilize various electrophiles and nucleophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as probing enzyme mechanisms or as a fluorescent probe in imaging techniques. Medicine: The compound has shown potential as a therapeutic agent, with studies investigating its efficacy in treating various diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and industrial catalysts.

Mechanism of Action

The mechanism by which N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazole

  • 1,2,3-Triazole derivatives

  • Carboxamide derivatives

Uniqueness: N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its fused ring structure, which imparts unique chemical and biological properties compared to its simpler counterparts. This structural complexity allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-18-10-5-3-2-4-8(10)15-11(18)7-13-12(19)9-6-14-17-16-9/h2-6H,7H2,1H3,(H,13,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJJKDGPBDBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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